molecular formula C8H7ClN2 B8218361 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8218361
M. Wt: 166.61 g/mol
InChI Key: RORIJCRDOOITCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with a suitable reagent to form the desired pyrrolo[3,2-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORIJCRDOOITCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1N=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.